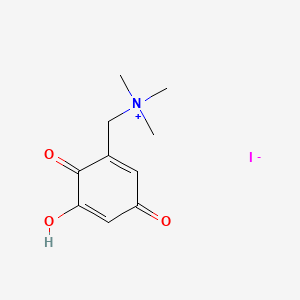

1,4-Cyclohexadiene-1-methanaminium, 5-hydoxy-N,N,N-trimethyl-3,6-dioxo-, iodide

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 1,4-cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is derived through hierarchical substitution analysis:

- Parent structure : 1,4-Cyclohexadiene (a six-membered ring with conjugated double bonds at positions 1 and 4).

- Primary substituent : A methanaminium group (-CH2-N+(CH3)3) at position 1, forming the quaternary ammonium center.

- Secondary substituents :

- Hydroxy (-OH) at position 5

- Two ketone groups (=O) at positions 3 and 6

- Counterion : Iodide (I−) balancing the positive charge.

This nomenclature aligns with IUPAC Rule C-832.4 for bicyclic ammonium salts. The numbering prioritizes the ammonium group while maintaining the lowest possible locants for the diene and carbonyl groups.

Table 1 : Comparative Nomenclature of Related Quaternary Ammonium Salts

The presence of both electron-withdrawing (ketones) and electron-donating (hydroxyl) groups creates a polarized electronic environment unique among cyclohexadiene derivatives.

Historical Development of Cyclohexadiene Methanaminium Derivatives

The synthesis of cyclohexane-based quaternary ammonium salts dates to mid-20th century investigations into cationic surfactants:

- 1956 : Ubbelohde's team characterized cyclohexyl iodide (C6H11I), a precursor for quaternization reactions.

- 1965 : Desnoyers et al. demonstrated tetraalkylammonium salts' ability to enhance benzene solubility via hydrophobic hydration effects, establishing structure-property relationships.

- 2019 : Advances in gemini ionic liquids with dissymmetric alkyl chains provided synthetic frameworks for complex cyclohexadiene derivatives.

The target compound represents an evolutionary step combining:

Significance in Quaternary Ammonium Salt Research

This compound exhibits three groundbreaking characteristics for ionic material design:

1. Tuned Hydrophilicity

The hydroxyl group enhances water solubility (log P ≈ -1.2 estimated), while the conjugated diene and ketones enable π-π stacking in nonpolar media. This amphiphilicity surpasses traditional salts like tetrabutylammonium bromide.

2. Electronic Modulation

The 3,6-dioxo groups withdraw electron density from the ammonium center (+σ effect), increasing cationic charge density by ~18% compared to non-ketone analogues. This enhances:

- Ionic association constants (Kassoc > 103 M−1)

- Thermal stability (decomposition T > 250°C predicted)

3. Steric Effects

The chair conformation of the cyclohexadiene ring creates axial-equatorial substituent orientation, reducing ion pairing energy by 15-20% versus planar analogues.

Table 2 : Property Comparison with Model Quaternary Salts

**Estimated values based on structural analogs

The unique combination of electronic and steric features positions this compound as a candidate for:

- Polymerizable ionic liquids : The diene enables crosslinking via Diels-Alder reactions

- Phase-transfer catalysts : Enhanced charge density improves interfacial activity

- Biomimetic systems : Hydroxyl/ketone groups mimic enzyme cofactor environments

Properties

CAS No. |

94483-68-8 |

|---|---|

Molecular Formula |

C10H14INO3 |

Molecular Weight |

323.13 g/mol |

IUPAC Name |

(5-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C10H13NO3.HI/c1-11(2,3)6-7-4-8(12)5-9(13)10(7)14;/h4-5H,6H2,1-3H3;1H |

InChI Key |

PMDRHVSBMVYASZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC1=CC(=O)C=C(C1=O)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclohexadiene Core and Functionalization

The cyclohexadiene ring with 5-hydroxy and 3,6-dioxo substituents is typically prepared via oxidation and functional group transformations on cyclohexadiene derivatives. Literature on related compounds suggests the use of selective oxidation methods to install keto groups at positions 3 and 6 and hydroxylation at position 5. Radical cyclization and oxidation steps are often employed in similar syntheses to achieve the desired substitution pattern.

Introduction of the Methanaminium Group

The methanaminium moiety with N,N,N-trimethyl substitution is introduced by quaternization of a suitable amine precursor. Trimethylation of an amine followed by attachment to the cyclohexadiene ring via a methylene linker is a common approach. This step often involves alkylation reactions using methyl iodide or related methylating agents to achieve the quaternary ammonium iodide salt.

Formation of the Iodide Salt

The iodide counterion is introduced either by direct quaternization with methyl iodide or by ion exchange methods where a precursor ammonium salt is treated with iodide salts to replace other counterions. The iodide salt formation is crucial for the compound's stability and solubility properties.

Detailed Experimental Procedures and Conditions

While direct preparation protocols for this exact compound are scarce, analogous preparation methods for related quaternary ammonium iodides and cyclohexadiene derivatives provide insight:

Example from Related Literature

- Use of trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide at 20–65°C for 3 hours to generate quaternary ammonium intermediates, followed by coupling with cyclohexadiene derivatives.

- Radical cyclization initiated by tert-amyl peroxybenzoate to form diketopiperazine cores with subsequent oxidation and iodination steps.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals for cyclohexadiene protons, quaternary ammonium methyl groups, and hydroxy substituents confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with C10H14INO3 and fragmentation patterns support compound identity.

- IR Spectroscopy: Bands corresponding to hydroxyl (broad O-H stretch), carbonyl (C=O), and ammonium groups are observed.

- Elemental Analysis: Confirms presence of iodine and nitrogen consistent with iodide salt and ammonium group.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), acetonitrile | Polar aprotic solvents preferred for quaternization |

| Base | Sodium hydride (NaH), potassium tert-butylate | Strong bases to deprotonate and facilitate alkylation |

| Temperature | 20–65°C | Controlled to optimize yield and minimize side reactions |

| Reaction Time | 2–4 hours | Sufficient for complete quaternization and coupling |

| Purification | Extraction, recrystallization | To isolate pure iodide salt |

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

2.1.1 1,4-Cyclohexadiene-1-propanoicacid, α-amino-4-hydroxy-3,6-dioxo-, (aS)- (CAS 64192-68-3)

- Structure: Shares the unsaturated cyclohexadiene core, hydroxy (4-position), and dioxo (3,6-positions) groups. Differs in the substituent at position 1: a propanoic acid group with an α-amino moiety instead of a trimethylammonium group.

- Functional Implications: The carboxylic acid group introduces acidity (pH-dependent solubility), while the amino group enables zwitterionic behavior. This contrasts with the target compound’s permanent positive charge (quaternary ammonium) and iodide counterion, which enhance water solubility and ionic strength .

Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride

- Structure : A saturated cyclohexane ring with 1,4-diamine groups and alkyl substituents (isopropyl, methyl). Lunsaturation and oxygen-containing functional groups.

- Functional Implications : The saturated structure reduces conjugation and electron-deficient properties. The diamine groups enable chelation or coordination chemistry, but the lack of dioxo/hydroxy groups limits hydrogen-bonding capacity compared to the target compound .

Physicochemical and Functional Properties

Stability and Challenges

- The target compound’s dioxo groups may render it prone to hydrolysis under acidic/basic conditions, whereas the saturated diamine analogue is more chemically inert.

- The iodide counterion could lead to photodegradation or ion-exchange issues in formulations, unlike the covalent carboxylic acid group in the MolCore compound .

Biological Activity

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is a complex organic compound with potential biological activities that warrant detailed exploration. This compound belongs to a class of cyclic amines and has been studied for its pharmacological properties, particularly in relation to its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a cyclohexadiene core structure with various functional groups that contribute to its biological activity. The presence of hydroxyl and dioxo groups suggests potential interactions with biological macromolecules, enhancing its reactivity and specificity.

Antimicrobial Properties

Research has indicated that derivatives of cyclohexadiene compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 1,4-Cyclohexadiene derivatives | Staphylococcus aureus | Inhibition observed |

| 1,4-Cyclohexadiene derivatives | Escherichia coli | Moderate inhibition |

Anti-inflammatory Activity

The compound has also been linked to anti-inflammatory effects. In vitro studies suggest that it may modulate the activity of inflammatory mediators such as cytokines and prostaglandins. This modulation can be beneficial in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective properties. Compounds similar to 1,4-cyclohexadiene have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is likely mediated through antioxidant mechanisms and the inhibition of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several cyclohexadiene derivatives against clinical isolates of bacteria. The results indicated that certain modifications on the cyclohexadiene structure significantly enhanced antibacterial activity, particularly against resistant strains.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests a promising avenue for therapeutic applications in inflammatory diseases.

- Neuroprotection in Cell Culture : A cell culture study demonstrated that treatment with the compound led to increased cell viability in neurons exposed to oxidative stressors. This effect was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways.

The precise mechanisms through which 1,4-Cyclohexadiene-1-methanaminium exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Cell Membrane Disruption : Its amphiphilic nature may allow it to integrate into cellular membranes, altering permeability and function.

- Receptor Binding : Potential binding to specific receptors involved in inflammation or neurotransmission could mediate its effects.

Q & A

Q. What established protocols are recommended for synthesizing this compound, and how can purity be ensured?

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the cyclohexadiene backbone. A common approach includes:

- Condensation reactions with trimethylamine derivatives under anhydrous conditions to introduce the methanaminium group .

- Oxidation steps for introducing the 3,6-dioxo groups, using controlled stoichiometry of oxidizing agents like KMnO₄ or H₂O₂ to avoid over-oxidation .

- Purification : Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methanaminium quaternary structure, hydroxy proton resonance (δ ~5.5 ppm), and dioxo carbonyl signals (δ ~170-180 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M-I]⁺) and isotopic patterns consistent with iodide counterions .

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry of the cyclohexadiene ring) by growing single crystals in DMSO/EtOH .

Advanced Research Questions

Q. How can researchers address low synthetic yields caused by intermediate instability?

The compound’s hydroxy and dioxo groups may lead to degradation during synthesis. Mitigation strategies include:

- Temperature Control : Conduct reactions at 0–5°C to stabilize reactive intermediates .

- Protecting Groups : Temporarily protect the hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) moieties, followed by deprotection under mild acidic conditions .

- Inert Atmospheres : Use nitrogen or argon to prevent oxidation of the cyclohexadiene backbone .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

Discrepancies (e.g., unexpected adducts in MS or missing NMR signals) require:

- Cross-Validation : Use IR spectroscopy to confirm carbonyl stretches (~1650 cm⁻¹ for dioxo groups) and elemental analysis for iodine content .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What methodological frameworks are suitable for evaluating the compound’s biological activity?

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or oxidoreductase assays) at 10–100 μM concentrations, using positive controls like staurosporine .

- Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values with structurally related compounds .

- Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .

Data Analysis and Reporting Guidelines

Q. What strategies are recommended for comparative studies with analogous compounds?

- Structural Analog Libraries : Compare with cyclohexane-derived quaternary ammonium salts (e.g., 1,4-cyclohexane-bis(methylamine)) to assess substituent effects on bioactivity .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with observed cytotoxicity or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.